(2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 653589-37-8
VCID: VC2500661
InChI: InChI=1S/C21H21NO5/c23-13-9-10-22(19(11-13)20(24)25)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19,23H,9-12H2,(H,24,25)/t13-,19+/m1/s1
SMILES: C1CN(C(CC1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C21H21NO5
Molecular Weight: 367.4 g/mol

(2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid

CAS No.: 653589-37-8

Cat. No.: VC2500661

Molecular Formula: C21H21NO5

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

(2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid - 653589-37-8

CAS No. 653589-37-8
Molecular Formula C21H21NO5
Molecular Weight 367.4 g/mol
IUPAC Name (2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid
Standard InChI InChI=1S/C21H21NO5/c23-13-9-10-22(19(11-13)20(24)25)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19,23H,9-12H2,(H,24,25)/t13-,19+/m1/s1
Standard InChI Key CJGSLUBWMLBOFZ-YJYMSZOUSA-N
Isomeric SMILES C1CN([C@@H](C[C@@H]1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES C1CN(C(CC1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1CN(C(CC1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

(2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid is a synthetic compound belonging to the class of piperidine derivatives. It features a fluoromethoxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the piperidine ring, which is crucial for its applications in organic synthesis and medicinal chemistry. This compound is particularly valued for its chiral nature, making it a useful building block in asymmetric synthesis and peptide synthesis.

Synthesis Methods

The synthesis of (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The process includes:

  • Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

  • Introduction of the Hydroxy Group: Selective hydroxylation reactions are used to introduce the hydroxyl group at the 4-position.

  • Fmoc Protection: The Fmoc group is attached to the nitrogen atom of the piperidine ring to protect it during subsequent reactions.

Industrial production often employs advanced techniques such as continuous flow reactors and chromatography to optimize yield and purity.

Applications in Research

(2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid is widely utilized in various fields:

  • Peptide Synthesis: It serves as a protective group in solid-phase peptide synthesis, allowing selective modification of amino acids without affecting others .

  • Drug Development: The compound plays a crucial role in developing peptide-based drugs targeting specific biological pathways .

  • Bioconjugation: It is used to attach biomolecules like antibodies or enzymes to therapeutic agents, enhancing their efficacy .

  • Neuroscience Research: Derivatives of this compound are explored for potential applications in studying neurotransmitter systems and neurological disorders .

Research Findings:

Recent studies have demonstrated the potential of derivatives of this compound as inhibitors of the PD-L1 protein, which is crucial in immune checkpoint regulation. Modifications to this compound can enhance its binding affinity and inhibitory activity against PD-L1, making it a candidate for cancer immunotherapy.

CompoundBinding Affinity (nM)Activity
(2S,4R)-Fmoc derivative27Moderate inhibitor
BMS11668Strong inhibitor

Biological Activity and Mechanism of Action

The mechanism of action of (2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the active piperidine moiety. This moiety can then interact with enzymes or receptors, modulating their activity. The hydroxy and carboxylic acid groups can participate in hydrogen bonding and other non-covalent interactions, influencing biological activity.

Comparison with Similar Compounds

(2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the Fmoc protecting group. Similar compounds include:

  • (2S,4R)-4-Methylproline: A piperidine derivative with a similar structure but different functional groups.

  • (2S,4R)-4-Hydroxyproline: A hydroxylated proline derivative with similar stereochemistry.

  • (2S,4R)-Fmoc-4-Hydroxyproline: A closely related compound with a proline backbone instead of piperidine.

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